molecular formula C21H18N4O B11056734 Pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile, 1-[[(3-methoxyphenyl)methyl]amino]-3-methyl-

Pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile, 1-[[(3-methoxyphenyl)methyl]amino]-3-methyl-

Cat. No.: B11056734
M. Wt: 342.4 g/mol
InChI Key: RNKJUUJSSXSLTI-UHFFFAOYSA-N
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Description

1-[(3-METHOXYBENZYL)AMINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features a combination of methoxybenzyl, amino, methylpyrido, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-METHOXYBENZYL)AMINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzylamine with a suitable pyrido[1,2-a][1,3]benzimidazole precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-METHOXYBENZYL)AMINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-[(3-METHOXYBENZYL)AMINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-METHOXYBENZYL)AMINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-METHOXYBENZYL)AMINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE: shares similarities with other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of 1-[(3-METHOXYBENZYL)AMINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H18N4O/c1-14-10-20(23-13-15-6-5-7-16(11-15)26-2)25-19-9-4-3-8-18(19)24-21(25)17(14)12-22/h3-11,23H,13H2,1-2H3

InChI Key

RNKJUUJSSXSLTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC(=CC=C4)OC)C#N

Origin of Product

United States

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